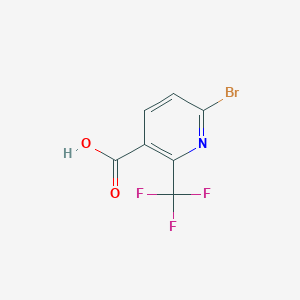
6-Bromo-2-(trifluoromethyl)nicotinic acid
Vue d'ensemble
Description
6-Bromo-2-(trifluoromethyl)nicotinic acid is a heterocyclic aromatic organic compound. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The molecular formula of this compound is C7H3BrF3NO2 .
Synthesis Analysis
Trifluoromethylpyridines, which include 6-Bromo-2-(trifluoromethyl)nicotinic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of trifluoromethylpyridine (TFMP) derivatives is an important research topic, with many novel applications expected to be discovered in the future .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-(trifluoromethyl)nicotinic acid includes a bromine atom, a trifluoromethyl group, and a nicotinic acid group . The molecular weight of this compound is 270 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-2-(trifluoromethyl)nicotinic acid are not detailed in the search results, trifluoromethylpyridines are known to be used in the protection of crops from pests .Physical And Chemical Properties Analysis
6-Bromo-2-(trifluoromethyl)nicotinic acid is a white powder . Its density is 1.484 g/cm3 .Applications De Recherche Scientifique
Electronic Structure and Bioactive Nature
6-Bromo-2-(trifluoromethyl)nicotinic acid is studied for its electronic structure and bioactive nature. Bardak (2017) investigated the electronic structure of various nicotinic acid derivatives, including 6-bromonicotinic acid, to understand their interactions with lipoproteins. This study provided insights into the binding affinities and molecular docking characteristics of these compounds, which are crucial for understanding their bioactive nature (Bardak, 2017).
Antibacterial Activity
The antibacterial properties of nicotinic acid derivatives, including those with 2-(trifluoromethyl) groups, were explored by Bheemanapalli et al. (2008). They synthesized a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides and evaluated their antibacterial activity against various bacteria, with some compounds showing significant effects (Bheemanapalli et al., 2008).
Synthesis and Herbicidal Activity
Chen Yu et al. (2021) conducted a study on the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. They discovered that some of these compounds, possibly including those with 2-(trifluoromethyl) groups, exhibited remarkable herbicidal activity against specific weeds, indicating the potential agricultural applications of these derivatives (Chen Yu et al., 2021).
Nicotinic Acid Separation and Recovery
The work of Kumar et al. (2008) focused on the recovery of nicotinic acid using reactive extraction methods. They explored the distribution of nicotinic acid between water and various solvents, which is crucial for the efficient recovery of nicotinic acid in industrial applications (Kumar et al., 2008).
Synthesis of Nicotinic Acid Derivatives
Research by Kiss et al. (2008) developed novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives. These derivatives are key intermediates in the manufacture of certain pharmacological inhibitors, demonstrating the importance of these compounds in medicinal chemistry (Kiss et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVQGUXYPYSPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(trifluoromethyl)nicotinic acid | |
CAS RN |
749875-13-6 | |
| Record name | 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




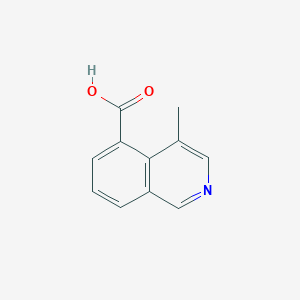
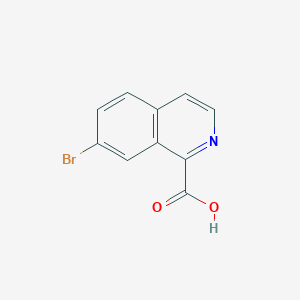
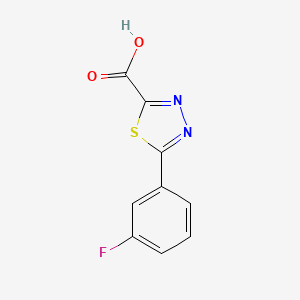
![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)
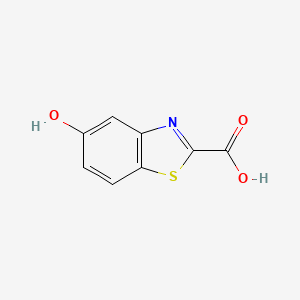
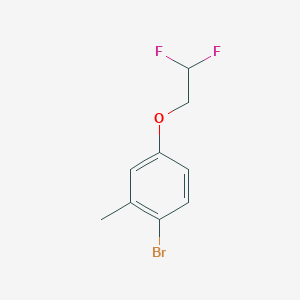
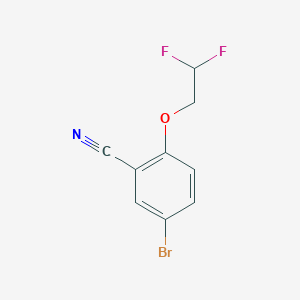
![8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1406140.png)
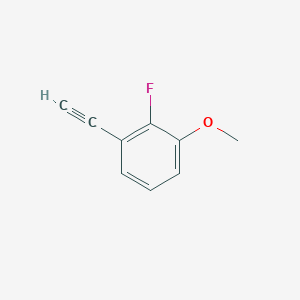
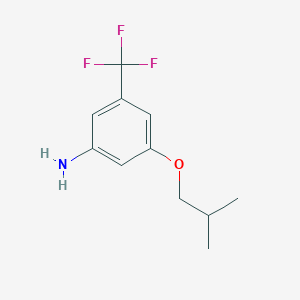

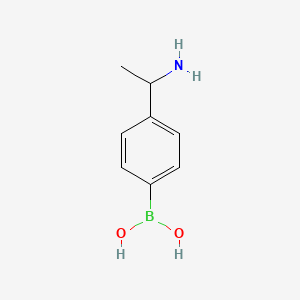
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1406149.png)